molecular formula C5H14ClN B2753485 (S)-3-Methyl-2-butylamine Hydrochloride CAS No. 31519-53-6

(S)-3-Methyl-2-butylamine Hydrochloride

Cat. No.: B2753485
CAS No.: 31519-53-6
M. Wt: 123.62
InChI Key: RBOBXILUTBVQOQ-JEDNCBNOSA-N
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Description

(S)-3-Methyl-2-butylamine Hydrochloride is a chiral amine compound with the molecular formula C5H13N·HCl. It is a hydrochloride salt of (S)-3-Methyl-2-butylamine, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its applications in organic synthesis and as a building block in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-butylamine Hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of 3-methyl-2-butanone using an amine source and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation over a palladium or platinum catalyst is also a common approach. The final product is typically purified by recrystallization or distillation to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-butylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Methyl-2-butylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-butylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-2-butylamine Hydrochloride: The enantiomer of (S)-3-Methyl-2-butylamine Hydrochloride, with similar chemical properties but different biological activity.

    2-Amino-3-methylbutane: A structural isomer with different reactivity and applications.

    3-Methyl-2-pentylamine: A homologous compound with a longer carbon chain.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in the synthesis of enantiomerically pure pharmaceuticals. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

(2S)-3-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBXILUTBVQOQ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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